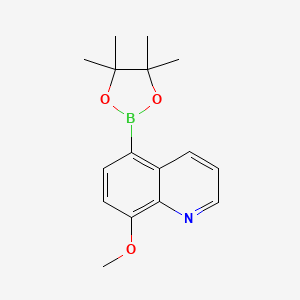
8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 8-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)quinoléine est un composé organique qui présente un noyau quinoléine substitué par un groupe méthoxy et un ester boronique. Ce composé est d'un intérêt considérable en synthèse organique et en chimie médicinale en raison de ses propriétés structurales uniques et de sa réactivité.
Méthodes De Préparation
La synthèse de la 8-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)quinoléine implique généralement la borylation d'un dérivé de la quinoléine. Une méthode courante est la réaction de borylation catalysée au palladium, où un précurseur de la quinoléine est mis en réaction avec du bis(pinacolato)diboron en présence d'un catalyseur au palladium et d'une base sous atmosphère inerte . Les conditions réactionnelles comprennent souvent le chauffage du mélange à une température spécifique pour faciliter la formation de l'ester boronique.
Analyse Des Réactions Chimiques
La 8-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)quinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe ester boronique peut être oxydé pour former l'acide boronique correspondant.
Réduction : Le noyau quinoléine peut être réduit dans des conditions spécifiques pour produire différents dérivés hydrogénés.
Applications de la recherche scientifique
Ce composé a plusieurs applications en recherche scientifique :
Biologie : Il sert de précurseur à la synthèse de molécules biologiquement actives, y compris des produits pharmaceutiques potentiels.
Médecine : Des recherches sont en cours sur son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à former des liaisons esters boroniques stables.
Industrie : Il est utilisé dans le développement de matériaux avancés et comme réactif dans divers procédés chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel la 8-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)quinoléine exerce ses effets implique l'interaction du groupe ester boronique avec diverses cibles moléculaires. L'ester boronique peut former des liaisons covalentes réversibles avec des diols et d'autres nucléophiles, ce qui le rend utile dans la conception d'inhibiteurs enzymatiques et d'autres composés biologiquement actifs . Le noyau quinoléine peut interagir avec l'ADN et les protéines, influençant les voies biologiques et les processus cellulaires.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable boronic ester linkages.
Mécanisme D'action
The mechanism by which 8-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The quinoline core can interact with DNA and proteins, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent :
2-Méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine : Ce composé présente également un groupe ester boronique et est utilisé dans des applications synthétiques similaires.
4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline : Un autre dérivé d'ester boronique utilisé en synthèse organique et en science des matériaux.
2-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine : Ce composé est utilisé dans la synthèse de molécules organiques fluorées.
Propriétés
Numéro CAS |
916162-54-4 |
|---|---|
Formule moléculaire |
C16H20BNO3 |
Poids moléculaire |
285.1 g/mol |
Nom IUPAC |
8-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-9-13(19-5)14-11(12)7-6-10-18-14/h6-10H,1-5H3 |
Clé InChI |
UJPLJBDGXPKCDH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


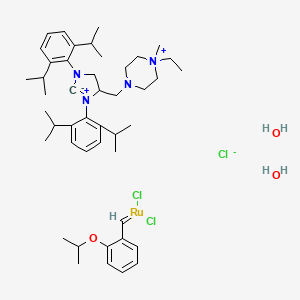


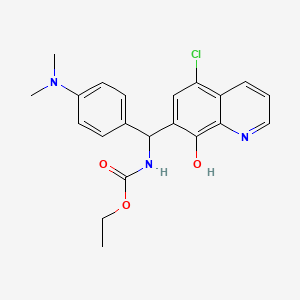
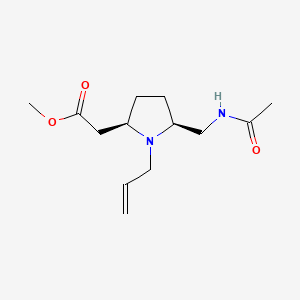
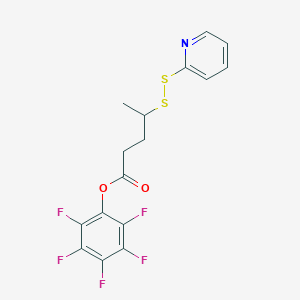

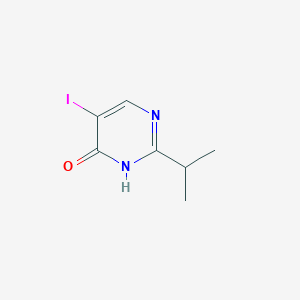
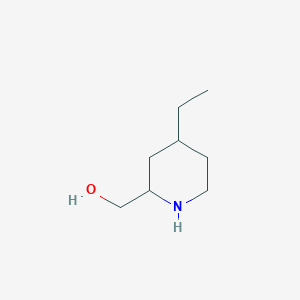
![1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one](/img/structure/B12308389.png)
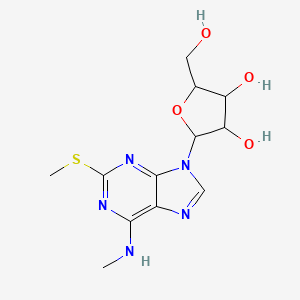
![Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12308401.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B12308409.png)
![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
